molecular formula C4H5N3S B3053681 5-AMINOPYRIDAZINE-4-THIOL CAS No. 55271-41-5

5-AMINOPYRIDAZINE-4-THIOL

Cat. No.: B3053681
CAS No.: 55271-41-5
M. Wt: 127.17 g/mol
InChI Key: DSQZNQCCWKICBC-UHFFFAOYSA-N
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Description

5-Aminopyridazine-4-thiol is a heterocyclic compound featuring a pyridazine ring with an amino group at the 5-position and a thiol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminopyridazine-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with thiocarbonyl compounds, followed by cyclization to form the pyridazine ring. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyridazine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyridazine ring or the thiol group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-aminopyridazine-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Properties

IUPAC Name

5-amino-1H-pyridazine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-1-6-7-2-4(3)8/h1-2H,(H2,5,7)(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQZNQCCWKICBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)C=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514742
Record name 5-Aminopyridazine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55271-41-5
Record name 5-Aminopyridazine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-AMINOPYRIDAZINE-4-THIOL
Reactant of Route 2
5-AMINOPYRIDAZINE-4-THIOL
Reactant of Route 3
5-AMINOPYRIDAZINE-4-THIOL
Reactant of Route 4
5-AMINOPYRIDAZINE-4-THIOL
Reactant of Route 5
5-AMINOPYRIDAZINE-4-THIOL
Reactant of Route 6
5-AMINOPYRIDAZINE-4-THIOL

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